2-(Trimethylsilyl)ethoxymethyl chloride

Catalog No.
S714492
CAS No.
76513-69-4
M.F
C6H15ClOSi
M. Wt
166.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trimethylsilyl)ethoxymethyl chloride

CAS Number

76513-69-4

Product Name

2-(Trimethylsilyl)ethoxymethyl chloride

IUPAC Name

2-(chloromethoxy)ethyl-trimethylsilane

Molecular Formula

C6H15ClOSi

Molecular Weight

166.72 g/mol

InChI

InChI=1S/C6H15ClOSi/c1-9(2,3)5-4-8-6-7/h4-6H2,1-3H3

InChI Key

BPXKZEMBEZGUAH-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCOCCl

Synonyms

2-[(Chloromethoxy)ethyl]trimethylsilane; 2-(Trimethylsilanyl)ethoxymethyl Chloride; Chloromethyl 2-(Trimethylsilyl)ethyl Ether; Chloromethyl Trimethylsilylethyl Ether; SEM-Cl; SEM Cl; SEM Chloride; [2-[(Chloromethyl)oxy]ethyl]trimethylsilane; [[2-(Tr

Canonical SMILES

C[Si](C)(C)CCOCCl

2-(Trimethylsilyl)ethoxymethyl chloride, often abbreviated as SEM-Cl, is an organochlorine compound commonly used in organic synthesis as a protecting group for hydroxyl (-OH) functionalities. Developed by Bruce H. Lipshutz in the 1970s, SEM-Cl offers several advantages for protecting hydroxyl groups in various research applications [].

Protecting Group Chemistry

In organic synthesis, protecting groups are temporary modifications introduced to specific functional groups within a molecule. These groups serve to prevent unwanted side reactions while allowing the manipulation of other functional groups. SEM-Cl acts as a protecting group for hydroxyl groups by reacting with them to form a SEM ether. This ether linkage is stable under a wide range of reaction conditions, allowing chemists to perform various transformations on the molecule without affecting the protected hydroxyl group.

Advantages of SEM-Cl as a Protecting Group

SEM-Cl offers several advantages over other hydroxyl protecting groups:

  • Stability: SEM ethers are stable under a wide range of reaction conditions, including basic, acidic, and neutral environments [].
  • Selectivity: SEM-Cl selectively reacts with primary and secondary alcohols, leaving other functional groups intact.
  • Ease of introduction and removal: The introduction and removal of the SEM protecting group can be achieved under mild reaction conditions, making it a versatile tool for organic synthesis [].

Applications in Scientific Research

SEM-Cl finds applications in various areas of scientific research, including:

  • Natural product synthesis: SEM-Cl is frequently used in the synthesis of complex natural products, such as carbohydrates, alkaloids, and terpenoids [, ].
  • Medicinal chemistry: SEM-Cl is employed in the synthesis of potential drug candidates by protecting hydroxyl groups during various transformations [].
  • Material science: SEM-Cl can be used to protect hydroxyl groups on surfaces, enabling the controlled modification of their properties for specific applications [].

2-(Trimethylsilyl)ethoxymethyl chloride is a chemical compound with the molecular formula C6_6H15_{15}ClOSi and a molecular weight of 166.72 g/mol. It is classified as a colorless liquid with a density of 0.94 g/mL and has a boiling point ranging from 57.0°C to 59.0°C under reduced pressure (8.0 mmHg). This compound is known for its ability to act as a protecting group in organic synthesis, particularly in the modification of alcohols and other functional groups .

SEMCl's protecting group ability relies on the selective reactivity of the chlorine atom. The chlorine readily undergoes nucleophilic substitution by hydroxyl groups, forming a stable C-O bond and attaching the SEM group to the molecule. The bulky trimethylsilyl group and the ether linkage create a steric environment that shields the hydroxyl group from further reactions while the rest of the molecule can be manipulated []. Deprotection occurs when a fluoride ion attacks the silicon atom, breaking the Si-O bond and regenerating the original hydroxyl group [].

, primarily involving nucleophilic substitutions due to the presence of the chlorine atom. It can react with nucleophiles such as alcohols or amines to form ethers or amines, respectively. Additionally, it can undergo hydrolysis, leading to the formation of trimethylsilanol and hydrochloric acid when exposed to water .

The synthesis of 2-(Trimethylsilyl)ethoxymethyl chloride can be achieved through several methods:

  • Reaction of Trimethylsilyl Chloride with Ethylene Glycol: This method involves reacting trimethylsilyl chloride with ethylene glycol in the presence of a base, leading to the formation of the desired compound.
  • Chloromethylation of Trimethylsilyl Ethers: Another approach includes chloromethylating trimethylsilyl ethers using chloromethyl methyl ether under acidic conditions.
  • Direct Chlorination: Direct chlorination of corresponding ethoxymethyl compounds using thionyl chloride or phosphorus pentachloride can also yield 2-(Trimethylsilyl)ethoxymethyl chloride .

2-(Trimethylsilyl)ethoxymethyl chloride is utilized in various applications:

  • Protecting Group in Organic Synthesis: It is widely used as a protecting group for alcohols during synthetic procedures, allowing selective reactions without interference from hydroxyl groups.
  • Precursor in Pharmaceutical Chemistry: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Chemical Research: It is employed in laboratories for research purposes, particularly in studies involving silicon-containing compounds .

Several compounds share structural similarities with 2-(Trimethylsilyl)ethoxymethyl chloride, which can provide insights into its unique properties:

Compound NameMolecular FormulaUnique Features
TrimethylchlorosilaneC3_3H9_9ClSiUsed primarily for silanization reactions
EthyltrimethoxysilaneC5_5H12_12O3_3SiActs as a coupling agent in surface modifications
2-(Methoxyethoxy)trimethylsilaneC7_7H18_18O2_2SiContains methoxy groups that enhance solubility

The uniqueness of 2-(Trimethylsilyl)ethoxymethyl chloride lies in its specific combination of trimethylsilyl and ethoxymethyl functionalities, which allows it to serve effectively as a protecting group while also being reactive enough for subsequent transformations .

2-(Trimethylsilyl)ethoxymethyl chloride was first developed by Bruce H. Lipshutz during his work on the synthesis of N-methylmaysenine. The groundbreaking introduction of this reagent occurred in 1980 when Lipshutz and his colleague Joseph J. Pegram published their seminal paper in Tetrahedron Letters, presenting SEM-Cl as a novel reagent for hydroxyl group protection. This publication, which has been cited over 280 times according to Google Scholar, marked the beginning of SEM-Cl's significant impact on organic synthesis.

Lipshutz, who joined the faculty at UC Santa Barbara in 1979 as an Assistant Professor, has since become a Distinguished Professor with contributions spanning multiple areas of organic chemistry. His development of SEM-Cl addressed a critical need in complex synthesis – a hydroxyl protecting group that could be selectively cleaved under mild conditions using fluoride in organic solvents. This selective deprotection capability distinguished SEM-Cl from many existing protecting groups and established its value in multistep syntheses.

The initial paper demonstrated that SEM ethers exhibited excellent stability under conditions that would cleave other protecting groups, while remaining susceptible to specific deprotection reagents like tetrabutylammonium fluoride (TBAF) and cesium fluoride. This balance of stability and selective cleavability would prove instrumental in complex synthetic applications.

Evolution of SEM-Cl in Synthetic Organic Chemistry

Following its introduction, synthetic chemists quickly recognized the broader potential of SEM-Cl beyond hydroxyl protection. By the mid-1980s, researchers had expanded its application to protect various functional groups including primary, secondary, and tertiary alcohols, phenols, amines, and carboxylic acids.

A significant advancement came in 1986 when Lipshutz and colleagues extended SEM-Cl application to the protection of imidazoles. This development demonstrated that SEM-protected nitrogen heterocycles could undergo directed metalation at the C-2 position when treated with strong bases like n-butyllithium, creating valuable synthetic intermediates for heterocyclic chemistry.

The evolution of SEM-Cl continued with the development of alternative deprotection methods. While the initial deprotection procedures relied on fluoride-based reagents, researchers subsequently discovered effective deprotection using Lewis acids such as magnesium bromide, lithium tetrafluoroborate, and boron trifluoride etherate. A particularly notable innovation came in 2000 with Vakalopoulos and Hoffmann's development of a very mild and selective deprotection method using magnesium bromide in diethyl ether/nitromethane, achieving excellent yields under gentle conditions.

Historical Context Within Silicon-Based Protecting Group Chemistry

To fully appreciate SEM-Cl's significance, one must understand its position within the broader context of silicon-based protecting group chemistry. Silicon protecting groups have a rich history dating back to pioneering work by Frederic Stanley Kipping (1863-1949), an English chemist who conducted groundbreaking research on silicon polymers and coined the term "silicone".

Kipping's work established the foundation for organosilicon chemistry, which studies compounds containing carbon-silicon bonds. The field expanded considerably in the mid-20th century, with organosilicon compounds finding increasing applications in organic synthesis, particularly as protecting groups.

Silicon-based protecting groups gained popularity due to their tunable properties, stability under various reaction conditions, and selective deprotection methods. Before SEM-Cl, common silicon protecting groups included trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers. While effective, these groups had limitations – TMS groups were often too labile under basic conditions, while TBDMS groups sometimes required harsh deprotection conditions.

SEM-Cl introduced a valuable middle ground, offering enhanced stability under various conditions while maintaining selective deprotection pathways. This balanced profile positioned SEM-Cl as an important addition to the silicon protecting group arsenal, expanding the toolkit available to synthetic organic chemists for tackling increasingly complex molecular targets.

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (97.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (10.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

76513-69-4

Wikipedia

2-(trimethylsilyl)ethoxymethyl chloride

Dates

Modify: 2023-08-15

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